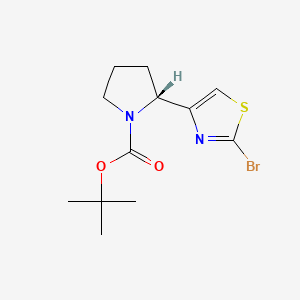

tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

Description

Molecular Formula: C₁₂H₁₇BrN₂O₂S

Molecular Weight: 333.25 g/mol

CAS Number: 2869877-82-5

This compound features a pyrrolidine ring with a chiral (2R) configuration, a tert-butyloxycarbonyl (Boc) protecting group, and a 2-bromo-1,3-thiazole substituent. The bromothiazole moiety enhances electrophilicity, making it valuable in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates . Its stereochemistry is critical for interactions in chiral environments, such as enzyme binding sites.

Properties

Molecular Formula |

C12H17BrN2O2S |

|---|---|

Molecular Weight |

333.25 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3/t9-/m1/s1 |

InChI Key |

NMGCZQCKPFCHOH-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CSC(=N2)Br |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

- Pyrrolidine derivatives : Enantiomerically enriched 2-substituted pyrrolidines are prepared via catalytic enantioselective methods such as 1,3-dipolar cycloaddition or chiral pool synthesis from proline derivatives.

- Thiazole derivatives : The 2-bromo-1,3-thiazole unit is introduced through reactions involving α-brominated thiazole precursors.

Key Reaction Sequence

A representative synthetic route involves the following steps:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of enantiomerically enriched pyrrolidine intermediate | Catalytic enantioselective 1,3-dipolar cycloaddition or chiral synthesis | 80-92% | High enantiomeric ratio achieved |

| 2 | Reaction of pyrrolidine intermediate with benzoyl isothiocyanate to form benzoylaminocarbo-N-thioylpyrrolidines | Room temperature, dry acetonitrile, 24 h | ~80-92% | Intermediate stable, purified by flash chromatography |

| 3 | Cyclization with 2-bromo-4′-methoxyacetophenone in refluxing acetone | Reflux, 24-48 h | 65-83% | Sensitive to solvent proticity; acetone preferred over methanol |

| 4 | Boc protection of pyrrolidine nitrogen | Standard Boc-protection conditions (e.g., Boc2O, base) | Variable | Protects nitrogen for stability and further reactions |

Note: The bromothiazole moiety is introduced during or after cyclization depending on the exact synthetic route.

Solvent and Temperature Considerations

- Solvents: Dichloromethane, ethanol, acetone (anhydrous preferred) are commonly used.

- Temperature: Reactions often require reflux (e.g., acetone reflux at ~56 °C) for cyclization steps.

- Catalysts: Occasionally, metal catalysts or bases are used to facilitate cyclization or protection steps.

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and stereochemistry; characteristic chemical shifts for the pyrrolidine ring protons and thiazole carbons are observed.

- Mass Spectrometry (MS): ESI-MS confirms molecular weight; typical fragmentation patterns include loss of tert-butyl or bromine atoms.

- Chromatography: Flash chromatography is employed for purification, with rotamer detection in some intermediates.

Representative Reaction Scheme (Simplified)

Enantiomerically enriched pyrrolidine derivative (2R)

+ Benzoyl isothiocyanate

→ Benzoylaminocarbo-N-thioylpyrrolidine intermediate

+ 2-bromo-4′-methoxyacetophenone (refluxing acetone)

→ 2-(pyrrolidin-1-yl)thiazole derivative

→ Boc protection

→ tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

Research Data Summary Table

| Parameter | Details |

|---|---|

| Absolute Configuration | (2R) at pyrrolidine C-2 |

| Key Functional Groups | tert-butyl carbamate (Boc), 2-bromo-1,3-thiazole |

| Typical Yields | 60-90% per step depending on conditions |

| Reaction Time | 24-48 hours for cyclization |

| Solvent Preference | Anhydrous acetone for cyclization; DCM or ethanol for other steps |

| Analytical Techniques | ^1H NMR, ^13C NMR, ESI-MS, flash chromatography |

| Challenges | Sensitivity to protic solvents causing hydrolysis; racemization avoided by mild conditions |

Additional Notes and Observations

- The cyclization step forming the thiazole ring is sensitive to solvent choice; protic solvents like methanol can cause side reactions such as debenzoylation and lower yields.

- The absolute stereochemistry is retained throughout the synthesis when mild conditions are maintained.

- Hydrolysis of ester groups can occur under prolonged reflux with wet solvents, requiring careful drying of solvents.

- The compound serves as a useful intermediate for further functionalization in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromine atom, resulting in debromination.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Debrominated derivatives.

Substitution: Functionalized thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The brominated thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance binding affinity and specificity. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Stereochemical Variants

- (S)-tert-Butyl 2-(2-Aminothiazol-4-yl)pyrrolidine-1-carboxylate Molecular Formula: C₁₂H₁₈N₃O₂S Molecular Weight: 284.35 g/mol Key Difference: (S)-configuration at C2 and amino substitution at the thiazole C2 position. Impact: The amino group increases polarity (logP ~1.2 vs. ~2.5 for bromo analog) and enables hydrogen bonding, improving aqueous solubility but reducing membrane permeability. The (S)-enantiomer may exhibit distinct biological activity profiles .

(2S)-tert-Butyl 2-(2-Bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

Substituent Variations on the Thiazole/Imidazole Ring

tert-Butyl (2R)-2-(4-Bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₂H₁₈BrN₃O₂

- Molecular Weight : 316.20 g/mol

- Key Difference : Replacement of thiazole with imidazole.

- Impact : Imidazole’s dual hydrogen-bonding capability (N-H) enhances interactions with biological targets, such as kinases. However, bromoimidazole derivatives are less electrophilic than bromothiazoles, reducing reactivity in cross-coupling reactions .

Triazole Derivatives (e.g., tert-Butyl 3-(4-Aryl-triazol-1-yl)pyrrolidine-1-carboxylate)

- Example : tert-Butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate

- Impact : Triazoles exhibit higher polarity and metabolic stability due to aromatic nitrogen atoms. They are commonly used in click chemistry for bioconjugation, unlike bromothiazoles, which are tailored for electrophilic substitutions .

Pyrrolidine Ring Modifications

- tert-Butyl (2R,4S)-4-Amino-2-(methoxymethyl)pyrrolidine-1-carboxylate Molecular Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.30 g/mol Key Difference: Methoxymethyl and amino substituents on the pyrrolidine ring. Impact: Increased hydrophilicity (clogP ~0.8) enhances solubility but reduces blood-brain barrier penetration. The amino group allows for further functionalization via amide bond formation .

- tert-Butyl 2-[(2R)-2-Hydroxypropyl]pyrrolidine-1-carboxylate Molecular Formula: C₁₂H₂₃NO₃ Molecular Weight: 229.32 g/mol Key Difference: Hydroxypropyl side chain instead of bromothiazole. Impact: The hydroxyl group facilitates hydrogen bonding with biological targets (e.g., GPCRs) but eliminates the electrophilic bromine necessary for cross-coupling .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | clogP* | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound (Bromothiazole-R) | 333.25 | 2.5 | 0.12 |

| (S)-Aminothiazole Analog | 284.35 | 1.2 | 1.8 |

| Bromoimidazole Analog | 316.20 | 2.1 | 0.25 |

| Triazole Derivative | ~400 | 1.8 | 0.5 |

| Methoxymethyl-Amino Pyrrolidine | 230.30 | 0.8 | 5.2 |

*clogP calculated using ChemAxon.

Biological Activity

tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure

The compound has the following chemical structure:

- Chemical Formula : C₁₁H₁₄BrN₃O₂S

- CAS Number : 2866254-25-1

- SMILES : O=C(N1CCC[C@@H]1c1csc(n1)Br)OC(C)(C)C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing thiazole and pyrrolidine moieties. For example, derivatives similar to tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

| Compound Type | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrrolyl Benzamide Derivatives | 3.12 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Both pathogens |

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research indicates that similar pyrrolidine derivatives can inhibit Class I PI3-kinase enzymes, which are crucial in cancer proliferation pathways . In vitro studies have shown that specific derivatives exhibit cytotoxicity against various cancer cell lines, leading to apoptosis induction .

Case Studies

- In Vitro Evaluation : A study evaluated a series of pyrrolidine derivatives for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated that certain compounds showed enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin .

- Mechanistic Insights : Another study explored the mechanism of action of thiazole-containing compounds, revealing that they could disrupt cellular signaling pathways associated with cancer cell survival and proliferation .

Pharmacological Implications

The pharmacological implications of this compound are significant. Its ability to act as an antibacterial and anticancer agent opens avenues for further research into its therapeutic applications.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from chiral pyrrolidine derivatives. A common approach includes:

- Step 1 : Introduction of the thiazole moiety via Suzuki-Miyaura coupling or nucleophilic substitution, using a bromothiazole precursor.

- Step 2 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group under basic conditions (e.g., NaH or KOtBu in THF) .

- Step 3 : Resolution of stereochemistry using chiral catalysts or chromatography to isolate the (2R)-enantiomer . Key challenges include maintaining stereochemical integrity during coupling reactions and optimizing solvent systems (e.g., dichloromethane vs. acetonitrile) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm. Protons on the thiazole ring show distinct coupling patterns (e.g., H-4 of thiazole at ~7.5 ppm as a doublet) .

- ¹³C NMR : The carbonyl carbon of the Boc group resonates at ~155 ppm, while the thiazole carbons appear between 120–140 ppm .

Q. What are common derivatization reactions for this compound in medicinal chemistry?

- Boc Deprotection : Use TFA or HCl in dioxane to expose the pyrrolidine amine for further functionalization .

- Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to replace the bromine on the thiazole with aryl/heteroaryl groups .

- Oxidation/Reduction : Transform the pyrrolidine ring into a ketone or alcohol using Dess–Martin periodinane or NaBH₄, respectively .

Advanced Questions

Q. How can contradictory literature data on reaction yields be resolved during synthesis optimization?

Conflicting reports often arise from differences in:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency but reduce stereochemical control compared to THF .

- Catalyst Loading : Pd(PPh₃)₄ vs. PdCl₂(dppf) can alter turnover rates in cross-coupling steps . Methodological Approach :

- Conduct a Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst).

- Use LC-MS to monitor intermediate formation and identify bottlenecks .

Q. What strategies ensure high enantiomeric purity in the (2R)-configured pyrrolidine core?

- Chiral Resolution : Employ chiral stationary phases (e.g., amylose-based HPLC columns) post-synthesis .

- Asymmetric Catalysis : Use Evans auxiliaries or organocatalysts during pyrrolidine ring formation to bias the (2R) configuration .

- Kinetic Control : Optimize reaction time to prevent racemization under basic conditions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

- DFT Calculations : Model transition states for bromide displacement on the thiazole ring to compare SN1 vs. SN2 pathways.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions and predict rate constants in polar vs. nonpolar media .

- Example: A calculated activation energy (ΔG‡) <20 kcal/mol suggests feasible substitution under mild conditions .

Q. What experimental designs validate the compound’s biological target engagement?

- SPR Spectroscopy : Immobilize the compound on a biosensor chip to measure binding kinetics (ka/kd) with enzymes like kinases .

- Cellular Assays :

- Use CRISPR-edited cell lines to compare activity in target-positive vs. -negative backgrounds.

- Pair with SAR studies by synthesizing analogues with modified thiazole substituents .

Data Contradiction Analysis

Q. Conflicting reports exist on the Boc group’s stability during thiazole functionalization. How to address this?

Instability may arise from:

- Acidic Conditions : Avoid TFA if subsequent steps require Boc retention; use milder acids like formic acid .

- Temperature : Limit reactions to <50°C to prevent Boc cleavage. Validation : Monitor Boc integrity via ¹H NMR (loss of tert-butyl signal) or TLC (shift in Rf) during reaction screening .

Comparative Analysis

Q. How does the 2-bromo-thiazole substituent influence reactivity compared to non-halogenated analogues?

- Electron-Withdrawing Effect : The bromine increases electrophilicity at C-5 of the thiazole, enhancing cross-coupling efficiency with arylboronic acids .

- Steric Effects : Bulkier substituents (e.g., 2-bromo vs. 2-methyl) may slow nucleophilic substitutions but improve selectivity in Pd-mediated reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.